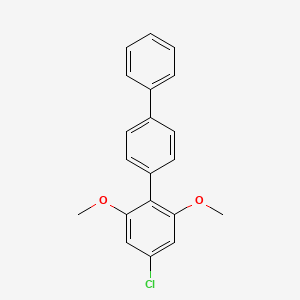![molecular formula C10H20IN B14503608 N,N,N-Trimethylbicyclo[2.2.1]heptan-2-aminium iodide CAS No. 64706-42-9](/img/structure/B14503608.png)
N,N,N-Trimethylbicyclo[2.2.1]heptan-2-aminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trimethylbicyclo[221]heptan-2-aminium iodide is a quaternary ammonium compound with the molecular formula C10H20IN It is known for its unique bicyclic structure, which includes a bicyclo[221]heptane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethylbicyclo[2.2.1]heptan-2-aminium iodide typically involves the quaternization of N,N,N-trimethylbicyclo[2.2.1]heptan-2-amine with an iodide source. One common method includes the reaction of N,N,N-trimethylbicyclo[2.2.1]heptan-2-amine with methyl iodide in an appropriate solvent under reflux conditions. The reaction proceeds as follows:
N,N,N-Trimethylbicyclo[2.2.1]heptan-2-amine+Methyl iodide→N,N,N-Trimethylbicyclo[2.2.1]heptan-2-aminium iodide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Trimethylbicyclo[2.2.1]heptan-2-aminium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate (AgNO3) for halide exchange reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be employed.
Major Products Formed
Substitution: Formation of N,N,N-trimethylbicyclo[2.2.1]heptan-2-aminium salts with different anions.
Oxidation: Oxidized derivatives of the bicyclic framework.
Reduction: Reduced forms of the compound, potentially altering the bicyclic structure.
Aplicaciones Científicas De Investigación
N,N,N-Trimethylbicyclo[2.2.1]heptan-2-aminium iodide has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug delivery systems due to its quaternary ammonium structure.
Industry: Utilized in the formulation of surfactants and disinfectants.
Mecanismo De Acción
The mechanism of action of N,N,N-Trimethylbicyclo[2.2.1]heptan-2-aminium iodide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt microbial cell membranes, leading to cell lysis. Additionally, the compound may interact with specific molecular targets, such as enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- N,N,N-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride
- N,N,N-Trimethylbicyclo[2.2.1]heptan-2-amine bromide
Uniqueness
N,N,N-Trimethylbicyclo[2.2.1]heptan-2-aminium iodide is unique due to its iodide counterion, which can influence its solubility, reactivity, and biological activity compared to its chloride and bromide counterparts. The iodide ion may also enhance the compound’s efficacy in certain applications, such as antimicrobial activity.
Propiedades
Número CAS |
64706-42-9 |
|---|---|
Fórmula molecular |
C10H20IN |
Peso molecular |
281.18 g/mol |
Nombre IUPAC |
2-bicyclo[2.2.1]heptanyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C10H20N.HI/c1-11(2,3)10-7-8-4-5-9(10)6-8;/h8-10H,4-7H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
UKZJHVQFAJASID-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)C1CC2CCC1C2.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


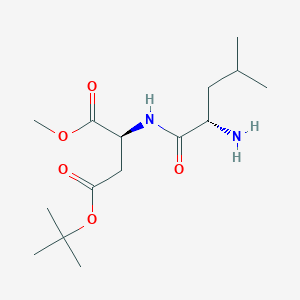

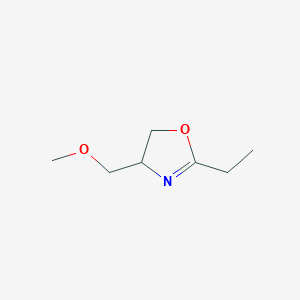
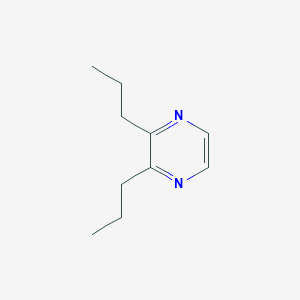
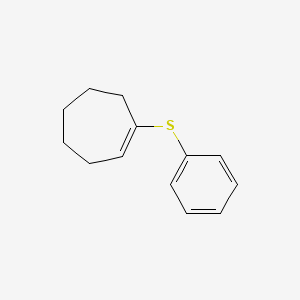
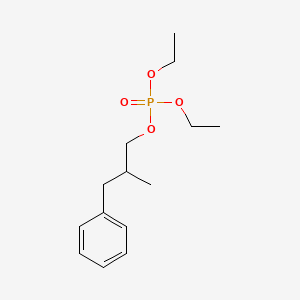

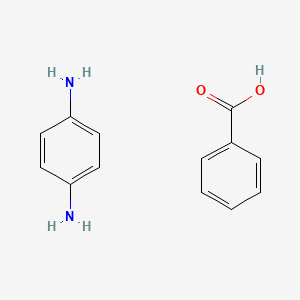
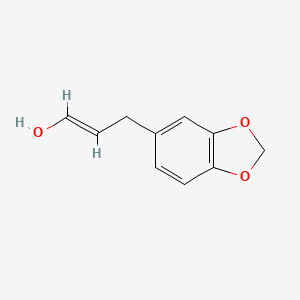
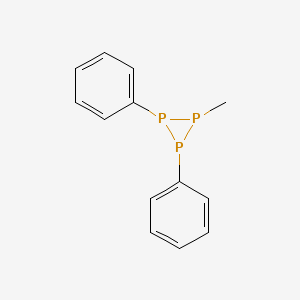
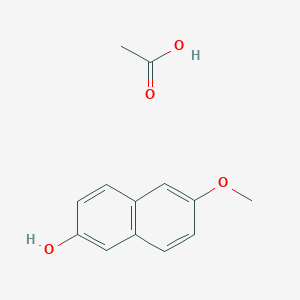
![2-{[1-(Prop-1-yn-1-yl)cyclopentyl]oxy}ethan-1-ol](/img/structure/B14503599.png)
